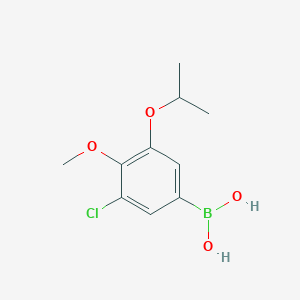

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3-chloro-4-methoxy-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-6(2)16-9-5-7(11(13)14)4-8(12)10(9)15-3/h4-6,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTCCQQHFRRHQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)OC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-isopropoxy-4-methoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . It can also participate in other reactions like protodeboronation and oxidation.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Protodeboronation: Involves the use of acids like HCl or H2SO4.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Aryl Halides: Formed via protodeboronation.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to form stable complexes with biomolecules makes it particularly valuable in developing anti-cancer agents. The compound's interactions with biological targets are crucial for designing effective therapeutics that can inhibit specific enzymes or receptors involved in disease pathways .

Organic Synthesis

This compound plays a significant role in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for constructing complex organic molecules efficiently, which is vital in materials science and drug discovery. The boronic acid functionality allows for the formation of carbon-carbon bonds, facilitating the generation of diverse chemical entities .

Bioconjugation Techniques

The boronic acid group enables selective binding to diols, making it useful in bioconjugation techniques. This property enhances the specificity of assays in biochemical research by allowing researchers to label biomolecules selectively. Such applications are critical for studying protein interactions and developing targeted therapies .

Sensor Technology

This compound is also employed in developing chemical sensors, particularly for glucose detection. This application is significant for diabetes management, as it allows for real-time monitoring of glucose levels through selective binding to glucose molecules .

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biological macromolecules. Research indicates that this compound can form reversible covalent bonds with hydroxyl groups on enzymes and receptors, which can inhibit their activity effectively. Such mechanisms are being explored for potential therapeutic applications in cancer treatment and enzyme inhibition studies .

Additionally, its role in boron neutron capture therapy (BNCT) showcases its potential as a targeted cancer treatment strategy utilizing boron-containing compounds. This application emphasizes the relevance of this compound in innovative therapeutic approaches .

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Functional Group Variations

- Hydroxy vs. Alkoxy Groups : The hydroxy analog () is more hydrophilic due to its -OH group, making it suitable for aqueous-phase reactions. In contrast, the target’s isopropoxy group enhances lipophilicity, favoring membrane permeability in drug candidates .

- Heterocyclic Analogs : Pyridine-based boronic acids () exhibit distinct electronic profiles due to the nitrogen atom, which can stabilize intermediates in coupling reactions .

Steric and Solubility Considerations

- Bulkier Substituents : Compounds like 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid (BB-4330, CAS: 2096339-27-2) feature a larger isobutoxy group, which may reduce solubility in polar solvents but improve stability in organic media .

- Methoxycarbonyl Derivatives : Analogs such as 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid () introduce an ester group, broadening applications in polymer chemistry or prodrug synthesis .

Biological Activity

3-Chloro-5-isopropoxy-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C12H16ClO3B

- Molecular Weight : 246.62 g/mol

- CAS Number : 2096331-35-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of proteins and enzymes involved in critical cellular processes.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values for these cell lines were reported as 18.76 μg/mL for MCF-7 and significantly lower for MDA-MB-231 cells, indicating a potent selective toxicity towards cancerous cells compared to healthy cell lines .

- Mechanism : The compound is believed to inhibit key signaling pathways involved in cell proliferation and survival, potentially through the inhibition of proteasome activity or modulation of apoptosis-related proteins .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

- DPPH Scavenging Activity : It exhibited strong free radical scavenging capabilities with an IC50 of 0.14 μg/mL, suggesting its potential as an antioxidant agent .

Enzyme Inhibition

This compound has been studied for its effects on various enzymes:

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

| Antiurease | 1.10 |

| Antityrosinase | 11.52 |

These results indicate that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

-

Case Study on Cancer Cell Lines :

A study published in a peer-reviewed journal highlighted the selective toxicity of this compound against MCF-7 cells compared to normal fibroblasts, demonstrating its potential as a targeted anticancer agent . -

Antioxidant Efficacy :

Another research article focused on the antioxidant properties of this compound, revealing its superior performance compared to quercetin in scavenging free radicals and protecting cellular components from oxidative stress .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-5-isopropoxy-4-methoxyphenylboronic acid?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenyl ring. Start with selective halogenation (e.g., chlorination at position 3) followed by nucleophilic substitution for isopropoxy group introduction (position 5). Methoxy groups (position 4) are often introduced via alkylation or demethylation reactions. Boronation is achieved through Miyaura borylation using bis(pinacolato)diboron and palladium catalysts .

- Key Considerations :

- Use protecting groups (e.g., silyl ethers) to prevent undesired substitutions.

- Monitor reaction progress via TLC or HPLC to ensure regioselectivity.

Q. How can the purity of this compound be validated?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for Suzuki-Miyaura reactions).

- NMR Spectroscopy : Confirm substitution patterns (e.g., absence of residual solvents, integration ratios for methoxy/isopropoxy protons).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−OH]⁻) .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The bulky isopropoxy group at position 5 increases steric hindrance, potentially slowing transmetallation. Mitigate this by:

- Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos ligands to enhance reactivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and stabilize boronate intermediates.

- Temperature Control : Elevated temperatures (80–100°C) reduce steric barriers but may risk boronic acid decomposition .

Q. How to resolve contradictions in crystallographic data for boronic acid derivatives?

- Methodological Answer : Discrepancies in bond angles or hydrogen bonding networks (common in boronic acids) require:

Q. What strategies address low yields in cross-coupling reactions with electron-rich aryl partners?

- Methodological Answer : Electron-donating groups (e.g., methoxy, isopropoxy) reduce electrophilicity of the boronic acid. Solutions include:

- Base Optimization : Use Cs₂CO₃ instead of K₂CO₃ to enhance deprotonation.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to bypass side reactions.

- Additives : Add tetrabutylammonium bromide (TBAB) to stabilize palladium intermediates .

Comparative Analysis of Substituent Effects

Critical Data Contradictions and Solutions

-

Contradiction : Divergent melting points reported for analogs (e.g., 194–211°C in vs. 206–211°C in ).

- Resolution : Standardize DSC protocols (heating rate = 10°C/min, nitrogen atmosphere) and validate with purity checks .

-

Contradiction : Discrepant biological activity predictions for structurally similar compounds.

- Resolution : Use QSAR models trained on fluorinated boronic acids (e.g., ) to refine predictions .

Key Resources for Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.